molecular formula C21H18N4O3S2 B11463249 1-(1,3-benzothiazol-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(1,3-benzothiazol-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11463249
M. Wt: 438.5 g/mol
InChI Key: JFUXATSNOPTCAF-UHFFFAOYSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that features a unique combination of benzothiazole, hydroxyphenyl, and pyrazolothiazepinone moieties

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C21H18N4O3S2/c1-11-18-19(12-7-8-15(28-2)14(26)9-12)29-10-17(27)23-20(18)25(24-11)21-22-13-5-3-4-6-16(13)30-21/h3-9,19,26H,10H2,1-2H3,(H,23,27)

InChI Key

JFUXATSNOPTCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC(=C(C=C3)OC)O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole and hydroxyphenyl intermediates, followed by their coupling under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, controlled temperature, and pressure.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are crucial for the desired outcome.

    Major Products: The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(1,3-BENZOTHIAZOL-2-YL)-4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrazolothiazepinones Compared to these, 1-(1,3-BENZOTHIAZOL-2-YL)-4-(3-HYDROXY-4-METHOXYPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE may exhibit unique properties due to its specific functional groups and structural configuration

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